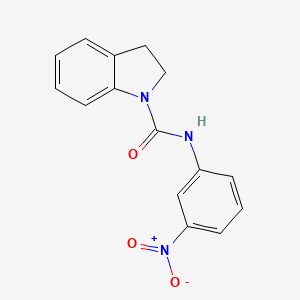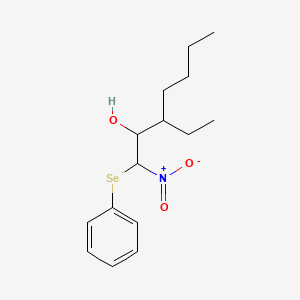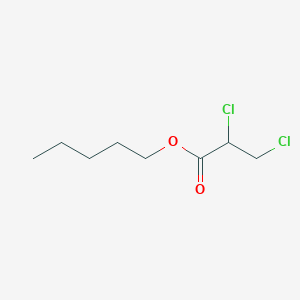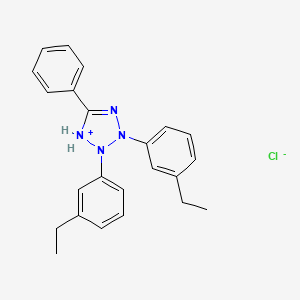
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a selenoxanthene core, which is a selenium-containing heterocycle, and a benzenesulfonamide group, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the selenoxanthene core. This can be achieved through the reaction of phenylselenium chloride with a suitable aromatic compound under controlled conditions. The resulting selenoxanthene intermediate is then chlorinated to introduce the chloro group at the 2-position.
The final step involves the sulfonation of the chlorinated selenoxanthene with benzenesulfonamide. This reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenoxanthene core can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloro group or to modify the sulfonamide group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated or modified sulfonamide derivatives.
Substitution: Various substituted selenoxanthene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their core structures.
Selenoxanthene derivatives: Compounds with similar selenoxanthene cores but different substituents.
Uniqueness
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide is unique due to the combination of its selenoxanthene core and benzenesulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88048-95-7 |
|---|---|
Molekularformel |
C25H18ClNO2SSe |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
N-(2-chloro-9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H18ClNO2SSe/c26-19-15-16-24-22(17-19)25(18-9-3-1-4-10-18,21-13-7-8-14-23(21)31-24)27-30(28,29)20-11-5-2-6-12-20/h1-17,27H |
InChI-Schlüssel |
HMLYSKJMCNCVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl)NS(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)


methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)


![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)

